molecular formula C13H13Cl2NO3 B14555937 N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61669-21-4

N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14555937
CAS No.: 61669-21-4
M. Wt: 302.15 g/mol
InChI Key: ODRMLQDLKQZGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, an ethoxymethylidene moiety, and an oxobutanamide structure, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

61669-21-4

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C13H13Cl2NO3/c1-3-19-7-10(8(2)17)13(18)16-9-4-5-11(14)12(15)6-9/h4-7H,3H2,1-2H3,(H,16,18)

InChI Key

ODRMLQDLKQZGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

N-(3,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.